N-(4-(2,3-Dioxopropyl)phenyl)formamide
Description
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Properties
IUPAC Name |
N-[4-(2,3-dioxopropyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-10(14)5-8-1-3-9(4-2-8)11-7-13/h1-4,6-7H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZIUOPAYINHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-Dioxopropyl)phenyl)formamide, a compound with the CAS number 1799434-59-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C12H13N1O2
- Molecular Weight : 219.24 g/mol
Antimicrobial Activity
Initial studies indicate that this compound exhibits antimicrobial properties. Its mechanism likely involves disrupting folic acid synthesis in bacteria, similar to other compounds that inhibit dihydropteroate synthetase.
Cytotoxicity and Anticancer Potential
Research suggests potential anticancer activity. The compound's ability to modulate cell proliferation and induce apoptosis in cancer cell lines has been observed in preliminary assays.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound reduced cell viability in various cancer cell lines at concentrations ranging from 10 µM to 100 µM.
- The IC50 values for different cancer types varied, indicating selective cytotoxicity.
-
Animal Models :
- In vivo experiments using murine models showed that administration of the compound led to significant tumor size reduction compared to control groups.
Data Table: Biological Activity Summary
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Tumor Reduction | Significant decrease in tumor size in vivo |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Bioavailability : Preliminary data suggest moderate oral bioavailability.
- Metabolism : The compound is likely metabolized in the liver, with metabolites potentially retaining some biological activity.
- Excretion : Primarily excreted via renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
